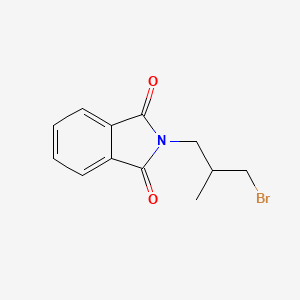

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione

Vue d'ensemble

Description

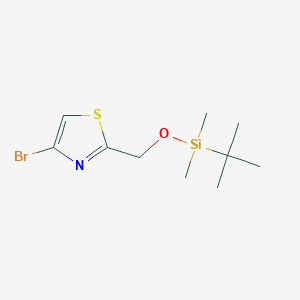

“2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” is a compound that belongs to the isoindoline family . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . This compound is derived from analogs of important biogenic amines .

Synthesis Analysis

The synthesis of isoindoline derivatives has been described in various ways . The aim of one study was to develop a green synthesis technique for isoindolines/dioxoisoindolines . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis

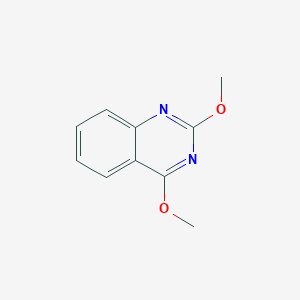

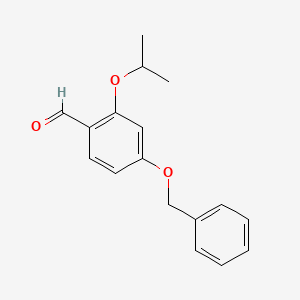

The molecular structure of “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The dihedral angle between the five- and six-membered rings of the phthalamide system is 1.00 (16)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” include simple heating and relatively quick solventless reactions . These reactions lead to the formation of isoindolines and dioxoisoindolines .Applications De Recherche Scientifique

Antimicrobial Activity and Computational Studies

The research on isoindoline-1,3-dione derivatives, including compounds structurally related to 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione, reveals their potential antimicrobial properties. A study demonstrated the synthesis, structural characterization, and antimicrobial evaluation of a compound structurally similar to the requested chemical. This compound exhibited moderate activity against S. aureus and C. albicans, supported by density functional theory (DFT) and docking studies for its optimized molecular structure (Ghabbour & Qabeel, 2016).

Green Catalytic Systems for Synthesis

Innovations in green chemistry involve the development of environmentally friendly methods for synthesizing isoindoline-1,3-dione derivatives. An efficient synthesis method using the Water Extract of Onion Peel Ash (WEOPA) has been introduced, emphasizing non-usage of external acids and highlighting the approach's sustainability and environmental friendliness. This method presents an alternative for bio-waste management while synthesizing these compounds in moderate to good yields (Journal et al., 2019).

Synthesis and Characterization for Material Science

Research also explores the synthesis and characterization of novel isoindoline-1,3-dione derivatives for applications in material science. The formation of novel compounds through methods such as the palladium-catalyzed hydride reduction of substituted isoindolines indicates their utility in developing new materials and chemicals with potential applications in various industries, including pharmaceuticals and agriculture (Hou et al., 2007).

Bioactivity and Molecular Docking Studies

Furthermore, the synthesis of isoindoline-1,3-dione derivatives has been explored for bioactivity, including cytotoxicity and antioxidant activity evaluations. Molecular docking studies complement these evaluations, providing insights into the compounds' potential mechanisms of action at the molecular level. Among the derivatives synthesized, specific compounds have shown promising antioxidant activity and exhibited significant binding energy when docked with proteins involved in cancer pathways, suggesting their potential in drug discovery and development (Kumar et al., 2019).

Mécanisme D'action

The compounds derived from isoindolines were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Orientations Futures

The future directions for “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” could involve further exploration of its potential applications in the field of medicinal chemistry, given its properties as a ligand of the dopamine receptor D2 . Additionally, the development of more sustainable and environmentally friendly synthetic approaches for this compound could be a focus of future research .

Propriétés

IUPAC Name |

2-(3-bromo-2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWIPGKAGCJNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)